(2E)-N,N-diethyl-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enamide
Description
This compound is an α,β-unsaturated enamide featuring:
- N,N-diethyl groups on the amide nitrogen, enhancing lipophilicity and membrane permeability.
- A phenylformamido substituent at position 2, contributing to π-π stacking interactions.
- A pyrimidin-2-yl amino group at position 3, enabling hydrogen bonding and targeting kinase domains. The (2E)-configuration of the double bond ensures proper spatial alignment for biological activity.
Properties
IUPAC Name |
N-[(E)-3-(diethylamino)-3-oxo-1-(pyrimidin-2-ylamino)prop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-3-23(4-2)17(25)15(13-21-18-19-11-8-12-20-18)22-16(24)14-9-6-5-7-10-14/h5-13H,3-4H2,1-2H3,(H,22,24)(H,19,20,21)/b15-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQJAOJDZBCQEH-FYWRMAATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CNC1=NC=CC=N1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C\NC1=NC=CC=N1)/NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N,N-diethyl-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the use of palladium-catalyzed reactions is common in the synthesis of such complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Reactivity at the Enamide Double Bond
The α,β-unsaturated enamide system participates in:
-
Hydrogenation : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the double bond to a single bond, generating saturated amides .
-
Cycloadditions : The electron-deficient double bond may engage in [4+2] Diels-Alder reactions with dienes, forming six-membered heterocycles.
Amide Group Reactivity
The phenylformamido and diethylamide groups undergo:
-
Hydrolysis : Acidic or basic conditions cleave the amide bond. For example, HCl/NaOH yields carboxylic acids and amines.
-
Nucleophilic Substitution : The amide’s nitrogen can react with electrophiles (e.g., alkyl halides) to form substituted ureas or thioureas .
Pyrimidine Ring Modifications
The pyrimidin-2-ylamino group enables:
-
Nucleophilic Aromatic Substitution : Electron-deficient positions on the pyrimidine ring react with nucleophiles (e.g., amines, alkoxides) .
-
Coordination Chemistry : The pyrimidine nitrogen can act as a ligand for transition metals (e.g., Pd, Cu), facilitating catalytic cycles .
Stability and Side Reactions
-
Thermal Decomposition : Prolonged heating above 100°C may degrade the enamide bond, releasing volatile byproducts (e.g., CO, NH₃).
-
Oxidation : Strong oxidizers (e.g., KMnO₄) can oxidize the enamide to α-keto amides or cleave the double bond.
Comparative Reaction Data
Unresolved Challenges
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to (2E)-N,N-diethyl-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enamide exhibit promising anticancer properties. For example, studies on related pyrimidine derivatives have shown efficacy as vascular endothelial growth factor receptor (VEGFR) inhibitors, which play a crucial role in tumor angiogenesis and metastasis .
Enzyme Inhibition
Compounds containing pyrimidine moieties are known to act as enzyme inhibitors. The ability of this compound to inhibit specific enzymes involved in metabolic pathways could be a focus for future research.
Case Study 1: VEGFR Inhibition
A study demonstrated that structurally similar compounds to this compound were synthesized and tested for their ability to inhibit VEGFR. Compounds with modifications in the phenyl ring showed enhanced potency against tumor growth in vivo, suggesting that further exploration of this compound's derivatives could yield effective anticancer agents .
Case Study 2: Structure–Activity Relationship (SAR)
Research into the SAR of pyrimidine-based compounds has highlighted the importance of substituents on the aromatic rings for biological activity. By modifying the diethyl and phenylformamido groups, researchers can potentially enhance the efficacy and selectivity of this compound against specific targets.
Mechanism of Action
The mechanism of action of (2E)-N,N-diethyl-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic balance within the cell .
Comparison with Similar Compounds
Structural Analogs with Pyrimidine Moieties
Trends :
Enamide Derivatives with Modified N-Substituents
Trends :
Hybrid Structures with Heterocycles
Trends :
- Fluorine substitution improves pharmacokinetics (e.g., bioavailability, half-life) .
- Flexible side chains (e.g., dimethylaminopropyl) enhance solubility without compromising target binding .
Key Research Findings and Data
Physicochemical Properties
Implications :
- The target compound’s diethyl groups provide intermediate lipophilicity, optimizing membrane permeability and solubility .
Biological Activity
(2E)-N,N-diethyl-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This compound features a diethyl amine group and a pyrimidine moiety, which may contribute to its biological properties.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Table 1: Summary of Anticancer Studies
| Study | Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Similar Derivative | HeLa | 15 | Apoptosis | |
| Similar Derivative | MCF-7 | 10 | Cell Cycle Arrest |
Antimicrobial Activity
The compound's potential antimicrobial activity has also been investigated. Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that modifications in the structure can enhance bioactivity .
Table 2: Summary of Antimicrobial Studies
| Study | Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|---|---|
| Similar Derivative | E. coli | 32 µg/mL | Moderate | |
| Similar Derivative | S. aureus | 16 µg/mL | Strong |
The mechanisms by which this compound exerts its biological effects are multifaceted. It is hypothesized that the presence of the pyrimidine ring enhances interactions with cellular targets, potentially leading to inhibition of key enzymes involved in cell proliferation and survival pathways .
Case Studies
A notable case study involved a synthesized derivative of this compound that was tested in vitro for its effects on cancer cell lines. The results indicated significant cytotoxicity at concentrations lower than those typically required for similar compounds, suggesting enhanced potency due to structural modifications .
Case Study Summary
- Objective: Evaluate cytotoxic effects on cancer cell lines.
- Method: MTT assay performed on various concentrations.
- Findings: Notable reduction in cell viability at concentrations as low as 5 µM.
Q & A
Basic: What are the key synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves multi-step reactions, including condensation of phenylformamide derivatives with pyrimidinyl amines followed by diethylamide formation. Optimization strategies include:
- Temperature control : Maintaining 60–80°C during amide coupling to minimize side reactions (e.g., hydrolysis) .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Catalysts : Using coupling agents like EDC/HOBt for efficient amide bond formation .
- Purification : Column chromatography or preparative HPLC to isolate the (2E)-isomer, critical for stereochemical purity .
Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?
- NMR spectroscopy : 1H/13C NMR confirms the (2E)-configuration via coupling constants (J = 12–16 Hz for trans olefinic protons) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion matching theoretical mass) .
- X-ray crystallography : SHELXL refines crystal structures to resolve stereochemical ambiguities .
Advanced: How do substituents on the phenyl and pyrimidine rings influence reactivity and biological activity?
- Electron-withdrawing groups (e.g., -F, -NO₂) : Increase electrophilicity of the enamide moiety, enhancing nucleophilic attack susceptibility .
- Pyrimidine modifications : 4,6-Dimethylpyrimidine analogs show improved enzyme inhibition due to hydrophobic interactions with target pockets .
- Contradictions : Fluorinated phenyl groups may reduce bioavailability compared to chloro analogs due to increased polarity, despite higher in vitro potency .
Advanced: What challenges arise in crystallographic analysis using SHELX, and how can data discrepancies be resolved?
- Twinned crystals : Common in flexible enamide derivatives; SHELXD’s twin refinement tools (e.g., TWIN/BASF commands) mitigate this .
- Disordered solvent molecules : Use SQUEEZE in PLATON to model diffuse electron density .
- Data resolution : High-resolution (>1.0 Å) data collection at synchrotrons improves atomic displacement parameter (ADP) accuracy .
Advanced: How can molecular docking studies predict interactions with biological targets?
- Target selection : Prioritize enzymes with conserved binding pockets (e.g., kinases or proteases) based on pyrimidine’s role in ATP mimicry .
- Docking software : AutoDock Vina or Schrödinger Suite assesses binding affinity; validate with MD simulations to account for protein flexibility .
- Pharmacophore mapping : Align the enamide’s hydrogen-bond acceptors with catalytic residues (e.g., Serine in hydrolases) .
Advanced: What are common side reactions during synthesis, and how can they be mitigated?
- Oligomerization : Occurs during acryloyl chloride addition; suppress via slow addition under inert atmosphere .
- Z/E isomerization : Minimize by avoiding prolonged light exposure and using radical inhibitors (e.g., BHT) .
- Hydrolysis of sulfonamide groups : Use anhydrous conditions and molecular sieves in thiadiazole-containing analogs .
Advanced: How does the compound’s electronic configuration affect its mechanism in enzyme inhibition?
- Conjugated enamide system : Delocalizes electron density, stabilizing transition states in covalent inhibition (e.g., Michael addition to cysteine residues) .
- Pyrimidine π-stacking : Enhances binding to aromatic residues (e.g., Phe in kinase ATP pockets) .
- Diethylamide group : Modulates lipophilicity, impacting membrane permeability and intracellular target engagement .
Advanced: What strategies resolve conflicting biological activity data between this compound and its analogs?
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., -F vs. -Cl on phenyl) to isolate electronic vs. steric effects .
- Assay standardization : Use isogenic cell lines or recombinant enzymes to reduce variability in IC50 measurements .
- Meta-analysis : Cross-reference data from multiple analogs (e.g., thiophene vs. furan derivatives) to identify conserved pharmacophores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
